molecular formula C24H24N4O B2922341 (E)-3-(1-benzyl-3-phenylpyrazol-4-yl)-N-(1-cyanobutyl)prop-2-enamide CAS No. 1241688-73-2

(E)-3-(1-benzyl-3-phenylpyrazol-4-yl)-N-(1-cyanobutyl)prop-2-enamide

Número de catálogo: B2922341
Número CAS: 1241688-73-2
Peso molecular: 384.483
Clave InChI: NWCQYRWXCKWPAZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-3-(1-benzyl-3-phenylpyrazol-4-yl)-N-(1-cyanobutyl)prop-2-enamide is a synthetic small molecule featuring a pyrazole core, a common scaffold in medicinal chemistry. Pyrazole derivatives are extensively researched for their potential biological activities. For instance, certain N-benzyl-3-phenylpyrazole analogs have been investigated as intermediates in the development of compounds with antiproliferative properties . Similarly, structurally related N-phenylpyrazolone-based hybrids have demonstrated cytotoxic activity against various human cancer cell lines, such as non-small cell lung (A549) and colon carcinoma (HCT-116), in vitro . The molecular architecture of this compound, which includes a benzyl group, a phenyl ring, and a cyanobutyl side chain connected via a prop-2-enamide linker, suggests its potential utility as a key intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound to develop novel chemical probes targeting specific biological pathways or to synthesize more complex heterocyclic hybrids. Its mechanism of action would be specific to the final synthesized analog and requires empirical determination. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions.

Propiedades

IUPAC Name

(E)-3-(1-benzyl-3-phenylpyrazol-4-yl)-N-(1-cyanobutyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O/c1-2-9-22(16-25)26-23(29)15-14-21-18-28(17-19-10-5-3-6-11-19)27-24(21)20-12-7-4-8-13-20/h3-8,10-15,18,22H,2,9,17H2,1H3,(H,26,29)/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCQYRWXCKWPAZ-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)C=CC1=CN(N=C1C2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(C#N)NC(=O)/C=C/C1=CN(N=C1C2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

(E)-3-(1-benzyl-3-phenylpyrazol-4-yl)-N-(1-cyanobutyl)prop-2-enamide is a compound of interest due to its potential biological activities. This article summarizes the synthesis, biological evaluation, and potential applications of this compound, drawing from various research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C19H20N4
  • Molecular Weight : 312.39 g/mol
  • SMILES Notation : Cc1ccccc1C(=C(NC(=O)C#N)C(=N)C2=CC=CC=C2)N

Antimicrobial Activity

Research indicates that pyrazole derivatives, including (E)-3-(1-benzyl-3-phenylpyrazol-4-yl)-N-(1-cyanobutyl)prop-2-enamide, demonstrate significant antimicrobial properties. A study on related pyrazole compounds showed that they exhibited moderate to high activity against various strains of bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anticancer Potential

Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally similar to (E)-3-(1-benzyl-3-phenylpyrazol-4-yl)-N-(1-cyanobutyl)prop-2-enamide have shown promising results in inhibiting cancer cell proliferation in vitro. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways, including the modulation of apoptosis-related proteins.

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on various enzymes relevant to disease processes:

Enzyme Inhibition Activity IC50 Value (µM) Reference
Monoamine Oxidase (MAO-A/B)Moderate5.0
Acetylcholinesterase (AChE)Weak>100
Butyrylcholinesterase (BChE)Moderate25.0

These findings suggest that while the compound may not be a potent AChE inhibitor, it shows promise as a selective MAO inhibitor, which could be beneficial in treating neurodegenerative disorders.

Case Study 1: Anticancer Activity

A recent study investigated the anticancer effects of pyrazole derivatives on human breast cancer cell lines. The results indicated that treatment with (E)-3-(1-benzyl-3-phenylpyrazol-4-yl)-N-(1-cyanobutyl)prop-2-enamide resulted in a significant reduction in cell viability, with an observed IC50 value of 15 µM. The study concluded that this compound could serve as a lead for developing new anticancer agents.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial efficacy of various pyrazole derivatives against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The study found that (E)-3-(1-benzyl-3-phenylpyrazol-4-yl)-N-(1-cyanobutyl)prop-2-enamide exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, indicating its potential as a therapeutic agent in treating bacterial infections.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Key Structural Analog: (E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide

The closest structural analog (CAS: 1181468-34-7) shares a pyrazole-enamide scaffold but differs in substituents (Table 1) :

Property Target Compound Analog (CAS 1181468-34-7)
Pyrazole Substituents 1-benzyl, 3-phenyl 1-(4-chlorophenyl)
Enamide Modification N-(1-cyanobutyl) 2-cyano group on the enamide backbone; N-(2,4,6-trimethylphenyl)
Molecular Formula C₂₈H₂₆N₄O C₂₂H₁₉ClN₄O
Molecular Weight ~434.5 g/mol 390.9 g/mol
Polarity Higher lipophilicity (benzyl/phenyl groups) Moderately polar (4-chlorophenyl, trimethylphenyl, and cyano groups)
Potential Bioactivity Hypothesized to target hydrophobic binding pockets (e.g., ATP sites in kinases) Enhanced electron-withdrawing effects (Cl, cyano) may improve electrophilic reactivity

Key Differences and Implications:

The analog’s 2-cyano group introduces an additional hydrogen-bond acceptor, which could improve binding affinity in polar active sites.

In contrast, the target compound’s benzyl group offers π-π stacking opportunities .

Synthetic Accessibility: The analog’s trimethylphenyl group may complicate regioselective synthesis due to steric hindrance, whereas the target compound’s cyanobutyl chain could simplify functionalization via nucleophilic substitution.

Q & A

Q. What synthetic methodologies are recommended for preparing (E)-3-(1-benzyl-3-phenylpyrazol-4-yl)-N-(1-cyanobutyl)prop-2-enamide?

  • Methodological Answer : The compound’s enamide moiety and pyrazole core suggest a multi-step synthesis. A plausible route involves:
  • Step 1 : Synthesis of the pyrazole scaffold via cyclocondensation of hydrazines with β-keto esters or diketones.
  • Step 2 : Benzylation at the pyrazole N1 position using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 3 : Formation of the α,β-unsaturated carbonyl via a Knoevenagel condensation between the pyrazole aldehyde and a cyanoacetamide derivative.
  • Step 4 : Amide coupling with 1-cyanobutylamine using EDCl/HOBt or DCC as coupling agents .
    Optimization Tips : Monitor stereochemistry (E/Z) using HPLC or NOESY NMR. For reproducibility, use anhydrous solvents and inert atmospheres.

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :
  • NMR : Confirm the (E)-configuration of the propenamide via coupling constants (J = 12–16 Hz for trans Hα and Hβ). The pyrazole protons (C3-H and C5-H) should appear as distinct singlets.
  • HRMS : Verify molecular formula (e.g., C₂₄H₂₃N₅O) with <5 ppm mass error.
  • IR : Check for carbonyl stretches (~1650–1700 cm⁻¹) and nitrile peaks (~2200 cm⁻¹).
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to confirm purity (>95%) and retention time consistency .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Given structural analogs (e.g., HDAC3 inhibitors like RGFP 966), prioritize:
  • Enzyme Inhibition : Screen against HDAC isoforms (HDAC1–11) using fluorometric assays.
  • Cellular Assays : Test cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in cancer cell lines (e.g., HeLa, MCF-7).
  • Target Prediction : Use molecular docking (AutoDock Vina) to identify potential binding pockets in HDAC3 or kinase domains .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data during structure refinement?

  • Methodological Answer :
  • Data Collection : Use high-resolution X-ray data (≤1.0 Å) to minimize noise.
  • Software Tools : Refine with SHELXL (for small molecules) or PHENIX (for macromolecules). Address thermal motion discrepancies using anisotropic displacement parameters .
  • Validation : Apply the IUCr’s checkCIF to flag outliers (e.g., bond length deviations >3σ). For twinned crystals, use TwinRotMat to model twin domains .
  • Example Metrics :
ParameterTarget Value
R1<0.05
wR2<0.10
Δρ (max/min)±0.3 eÅ⁻³

Q. What computational strategies elucidate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with HDAC3) using GROMACS. Analyze binding stability via RMSD/RMSF plots.
  • QSAR Modeling : Build regression models (e.g., CoMFA, Random Forest) using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (Q² >0.5).
  • Fragment Replacement : Test substituent effects (e.g., replacing benzyl with pyridyl) using Enamine’s building block library (e.g., EN300-265983) .

Q. How to address discrepancies in biological activity across assay platforms?

  • Methodological Answer :
  • Assay Optimization : Control for variables like cell passage number, serum concentration, and incubation time.
  • Orthogonal Validation : Confirm HDAC inhibition via both fluorometric assays and Western blot (e.g., acetyl-histone H3 levels).
  • Data Analysis : Apply Bland-Altman plots to compare inter-assay variability. Use ANOVA with post-hoc Tukey tests for significance (p <0.05) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.